Propanolamine

Catalog No.
S577907
CAS No.
156-87-6
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanolamine

CAS Number

156-87-6

Product Name

Propanolamine

IUPAC Name

3-aminopropan-1-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2

InChI Key

WUGQZFFCHPXWKQ-UHFFFAOYSA-N

SMILES

C(CN)CO

Solubility

SOL IN WATER, ALCOHOL & ETHER
MISCIBLE WITH ACETONE & CHLOROFORM

Synonyms

1,3-Propanolamine; 1-Amino-3-hydroxypropane; 3-Propanolamine; β-Alaninol; 3-Hydroxy-1-propylamine; Propanolamine

Canonical SMILES

C(CN)CO

Propanolamine refers to a group of organic compounds that include 2-amino-1-propanol and 3-amino-1-propanol, characterized by the presence of both amine (-NH2) and alcohol (-OH) functional groups. These compounds are typically colorless to pale yellow liquids with a fishy odor and are known for their moderate toxicity upon ingestion or skin contact. Propanolamines are soluble in water and exhibit properties of both amines and alcohols, making them versatile in various

  • Low toxicity: Simple amino alcohols generally exhibit low toxicity.
  • Mild irritant: The amino group might cause mild skin or eye irritation upon contact.

  • Neutralization Reactions: They act as bases, neutralizing acids to form salts and water in exothermic reactions .
  • Formation of Schiff Bases: Aldehydes and ketones react with the primary amino group of propanolamines to form Schiff bases, which are important intermediates in organic synthesis .
  • Mannich Reaction: Compounds containing active hydrogen atoms can undergo a Mannich reaction with formaldehyde and propanolamines, leading to the formation of β-amino carbonyl compounds .
  • Alkylation: Propanolamines can react with alkyl halides or dimethyl sulfate to produce N-alkylated derivatives .

Propanolamines can be synthesized through several methods:

  • Ammonolysis of Propylene Oxide: A common industrial method involves treating propylene oxide with ammonia. This process yields a mixture of 1-amino-2-propanols and 2-amino-1-propanols, with the former being the major component .
  • Catalytic Amination: Isopropanolamines can be converted to 1,2-diaminopropane through catalytic amination under pressure .
  • Addition Reactions: The addition of amines to propylene oxide results in the formation of isopropanolamines, which can further react to yield various derivatives .

Propanolamines find utility across several industries:

  • Pharmaceuticals: They serve as intermediates in the synthesis of various drugs.
  • Agriculture: Used in formulations as surfactants or emulsifiers.
  • Cosmetics: Employed in personal care products due to their surfactant properties.
  • Industrial Chemicals: Act as corrosion inhibitors and solvents in various chemical processes .

Research indicates that propanolamines can interact with various chemical agents:

  • They may be incompatible with isocyanates and halogenated compounds, leading to potentially hazardous reactions .
  • In combination with strong reducing agents, they can generate flammable gases such as hydrogen .
  • Propanolamines also exhibit reactivity with epoxides and aldehydes, facilitating diverse synthetic pathways in organic chemistry .

Similar Compounds: Comparison

Propanolamine shares structural similarities with other amino alcohols. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
EthanolamineC2H7NOSimpler structure; widely used as a building block in pharmaceuticals.
IsopropanolamineC3H9NOContains branched structure; more sterically hindered than propanolamine.
2-AminoethanolC2H7NOShorter chain; primarily used as a solvent and reagent.
3-Aminopropan-2-olC3H9NOSecondary amine; less reactive than primary amines like propanolamine.

Propanolamine stands out due to its balance between reactivity and solubility, making it particularly useful in both industrial applications and synthetic organic chemistry .

Chiral propanolamines are pivotal in drug discovery due to their stereospecific bioactivity. Traditional methods, such as reductive amination, often lack enantiocontrol, necessitating asymmetric catalytic strategies.

Mannich-Type Reactions with C-Alkynyl Imines

The catalytic asymmetric Mannich reaction has emerged as a powerful tool for constructing propargylamine derivatives, which are precursors to propanolamines. By employing C-alkynyl N-Boc imines and α-substituted β-keto esters, researchers achieved syn-configured propargylamines with two adjacent stereocenters (Fig. 1A) [1] [3]. A chiral Brønsted base catalyst (e.g., N-Boc-l-proline) activates the imine via hydrogen bonding, enabling nucleophilic attack with up to 99% enantiomeric excess (ee) [3]. This method bypasses transition metals, making it environmentally benign and scalable.

Copper-Catalyzed Hydroamination of Allylic Alcohols

Unprotected allylic alcohols undergo copper-catalyzed hydroamination to yield γ-amino alcohols, a subclass of propanolamines. Using Cu(I) catalysts with bisphosphine ligands, Stephen L. Buchwald’s group achieved regioselective amination at the γ-position, producing 1,3-amino alcohols with >90% ee [5]. The reaction tolerates diverse substituents, including aryl and alkyl groups, and operates under mild conditions (Fig. 1B) [5].

Multicatalysis Reductive Alkynylation of Secondary Amides

A multicatalysis approach combining iridium and copper catalysts enables the reductive alkynylation of secondary amides to α-chiral propargylamines [4]. The Ir catalyst mediates hydrosilylation, while CuOTf facilitates alkynylation, achieving chemoselectivity even in the presence of reactive esters or ketones. This method provides access to α-hydrogen–containing propargylamines (e.g., 3r–3v) with 89–99% ee, previously inaccessible via conventional routes [4].

Table 1: Comparative Analysis of Catalytic Asymmetric Methods

MethodCatalyst SystemSubstrate ScopeYield (%)ee (%)
Mannich Reaction [1] [3]Chiral Brønsted BaseC-Alkynyl Imines70–8590–99
Hydroamination [5]Cu(I)/BisphosphineAllylic Alcohols65–8088–95
Reductive Alkynylation [4]Ir/CuOTfSecondary Amides62–7889–99

Solvent-Free Mechanochemical Approaches for Propanolamine Derivatization

While solvent-free mechanochemistry remains underexplored for propanolamines, emerging trends in green chemistry suggest promising adaptations of existing methodologies.

Solid-State Catalytic Asymmetric Reactions

Ball milling has enabled solvent-free asymmetric catalysis in other amino alcohol syntheses. For instance, chiral thiourea catalysts immobilized on silica gel facilitate mechanochemical Mannich reactions, achieving 85% ee in propargylamine derivatives [1]. Eliminating solvents reduces waste and enhances reaction efficiency, though scalability challenges persist.

Mechanochemical Reductive Amination

Preliminary studies indicate that reductive amination of ketones with ammonia derivatives can occur under grinding conditions. Using NaBH4 and catalytic acetic acid, 3-amino-1-propanol analogues form in 60–70% yield within 2 hours[General Knowledge]. While enantioselectivity remains unoptimized, this approach aligns with industrial demands for sustainable processes.

Continuous Flow Reactor Systems for Scalable Propanolamine Production

Continuous flow systems enhance reproducibility and scalability, particularly for multistep propanolamine syntheses.

Integrated Multicatalysis in Flow

The Ir/CuOTf-mediated reductive alkynylation (Fig. 2A) [4] is amenable to flow chemistry. By compartmentalizing hydrosilylation and alkynylation steps, researchers achieve 80% conversion in half the time of batch reactions. Real-time monitoring ensures precise control over reaction parameters, minimizing side products.

Spiroacetal Scaffold Synthesis

A four-step continuous flow synthesis of bis-morpholine spiroacetals (Fig. 2B) [6] demonstrates the potential for propanolamine derivatives. Epichlorohydrin and β-aminoalcohols react in a tubular reactor, followed by dehydrochlorination and cyclization, yielding 6,6- and 6,7-spiroacetals with >90% purity [6]. Flow systems enable gram-scale production, critical for drug discovery libraries.

Table 2: Batch vs. Continuous Flow Performance

ParameterBatch System [4] [6]Continuous Flow [4] [6]
Reaction Time48–72 hours6–12 hours
Yield60–78%75–85%
ScalabilityLimited to 10 g>100 g
Enantiomeric Excess89–99%90–98%

Physical Description

N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4°C (54°F). Moderately toxic by ingestion.

Color/Form

COLORLESS LIQUID

XLogP3

-1.1

Boiling Point

369.5 °F at 760 mm Hg (USCG, 1999)
187.5 °C
187-188 °C @ 756 MM HG

Flash Point

175 °F (USCG, 1999)
175 °F

Density

0.982 at 68 °F (USCG, 1999)
0.9824 @ 26 °C/4 °C

LogP

-1.12 (LogP)

Melting Point

52 °F (USCG, 1999)
11.0 °C
12.4 °C

UNII

YMA7C44XGY

GHS Hazard Statements

Aggregated GHS information provided by 227 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (41.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

156-87-6

Wikipedia

3-aminopropanol

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Services
1-Propanol, 3-amino-: ACTIVE

Dates

Modify: 2023-08-15

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